Alpha-keto acids and derivatives
Alpha-keto acids and their derivatives are a class of organic compounds characterized by the presence of a ketone group attached to a carboxylic acid group, typically at the alpha carbon. These molecules play crucial roles in biochemical pathways such as the tricarboxylic acid cycle (TCA cycle) and the citric acid cycle, contributing significantly to cellular metabolism.
Alpha-keto acids are produced through decarboxylation of amino acids and serve various physiological functions. For instance, they can be converted into other important molecules like glucose via gluconeogenesis or energy sources through oxidation in mitochondria. Derivatives of alpha-keto acids include α-ketoglutarate, which is a key intermediate in the TCA cycle, facilitating the metabolism of amino acids and contributing to the synthesis of non-essential amino acids.
In industrial applications, these compounds find use in pharmaceuticals, cosmetics, and food additives. For example, alpha-keto acids are used as intermediates in the synthesis of vitamins, antibiotics, and other biologically active substances. Additionally, their derivatives can enhance skin care products by providing antioxidant properties or aiding in the production of natural flavors.
Overall, alpha-keto acids and their derivatives are indispensable components in both biological systems and synthetic chemistry, highlighting their importance across various fields.

Structure | Chemical Name | CAS | MF |
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3,3,3-trifluoro-2-oxopropanoic acid hydrate | 1081801-99-1 | C3H3F3O4 |
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Pyruvic Acid-13C | 99124-30-8 | C3H4O3 |
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Methyl 2-cyclopentyl-2-oxoacetate | 39163-44-5 | C8H12O3 |
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Propanoic acid, 3-amino-2,3-dioxo-, methyl ester | 1936296-55-7 | C4H5NO4 |
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2-oxo-3-(oxolan-3-yl)propanoic acid | 1249824-03-0 | C7H10O4 |
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2-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid | 2228217-20-5 | C4H4N4O3 |
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3-(1-ethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid | 1597318-66-5 | C8H10N2O3 |
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2-(cyclohex-3-en-1-yl)-2-oxoacetic acid | 23364-27-4 | C8H10O3 |
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2-oxo-3-(1,3-thiazol-5-yl)propanoic acid | 904616-29-1 | C6H5NO3S |
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Sodium Mercaptopyruvate | 10255-67-1 | C3H3NaO3S |
Related Literature
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1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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